Leucine, 3-hydroxy-

描述

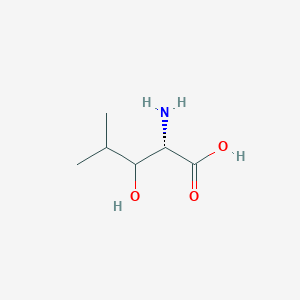

3-Hydroxy leucine is a modified amino acid derived from leucine (C₆H₁₃NO₂), characterized by the addition of a hydroxyl (-OH) group at the third carbon position. This hydroxylation alters physicochemical properties, including hydrogen bonding capacity and metabolic stability, which influence its biological roles in protein synthesis, enzyme inhibition, and cellular signaling.

准备方法

β-羟基亮氨酸可以通过高度立体选择性过程合成。一种有效的方法包括格氏试剂对N,N-二苄基-O-叔丁基二甲基硅基-丝氨酸醛的亲核加成。该反应具有高度非对映选择性,并以高纯度产生产物 。 工业生产方法通常涉及使用生物催化合成,其中亮氨酸的羟基化途径被转录到微生物中,例如棒状杆菌或大肠杆菌,用于异源表达 .

化学反应分析

β-羟基亮氨酸会发生各种化学反应,包括:

氧化: 这种反应通常涉及使用氧化剂,例如高锰酸钾或三氧化铬,导致形成酮衍生物。

还原: 常见的还原剂,如硼氢化钠或氢化铝锂,可以将β-羟基亮氨酸还原为其相应的醇。

取代: 亲核取代反应会发生,其中羟基被其他官能团取代,使用试剂,例如亚硫酰氯或三溴化磷。这些反应形成的主要产物取决于所用试剂和条件.

科学研究应用

Nutritional Applications

Muscle Protein Synthesis

3-Hydroxy-leucine has been studied for its role in promoting muscle protein synthesis. Research indicates that it may enhance the anabolic response to protein intake, particularly in elderly populations who are at risk of sarcopenia (muscle loss due to aging). A double-blind, placebo-controlled trial found that supplementation with essential amino acids (EAAs) containing high levels of leucine improved lean muscle mass and functional performance in older adults .

Metabolic Effects

The compound is also associated with metabolic regulation. It has been shown to influence insulin sensitivity and glucose metabolism. High levels of leucine, including its hydroxy form, can activate the mechanistic target of rapamycin (mTOR) pathway, which is crucial for cellular growth and metabolism . This activation can lead to improved metabolic health and may play a role in managing conditions like obesity and type 2 diabetes.

Pharmaceutical Applications

Therapeutic Potential

3-Hydroxy-leucine exhibits pharmacological activities that suggest potential therapeutic uses. Studies have indicated that it can protect against muscle degradation during periods of inactivity or illness by promoting protein biosynthesis . Additionally, it has been noted for its neuroprotective effects; for instance, D-leucine has shown efficacy in terminating seizures in animal models without sedative effects .

Biosynthesis of Bioactive Compounds

The compound serves as a substrate for the biosynthesis of other important metabolites. For example, 3-hydroxy-3-methylbutyrate (HMB), a metabolite derived from leucine, is widely used as a dietary supplement for muscle preservation and recovery . Innovative biocatalytic methods have been developed to produce HMB efficiently from leucine using engineered microorganisms . This approach not only enhances yield but also reduces reliance on traditional chemical synthesis methods.

Biochemical Research Applications

Enzymatic Studies

Research on 3-hydroxy-leucine has provided insights into enzymatic processes involving amino acids. Studies have focused on the aminoacylation process mediated by leucyl-tRNA synthetases, where hydroxy analogues are tested to understand substrate discrimination and proofreading mechanisms . These findings are crucial for elucidating how cells ensure the accuracy of protein synthesis.

Microbial Production Techniques

The incorporation of radiolabeled leucine ([^3H]leucine) has been utilized in microbial studies to measure bacterial production rates in various environments. This technique helps researchers quantify the productivity of microbial communities associated with organic matter decomposition in ecosystems like wetlands . The differential uptake kinetics observed among different microbial assemblages provide valuable data for ecological studies.

Case Studies and Research Findings

作用机制

β-羟基亮氨酸的作用机制涉及其在亮氨酸途径中的代谢产物作用。它刺激肌肉组织中的蛋白质合成并抑制蛋白质降解。这是通过激活雷帕霉素复合物1 (mTORC1) 的机制靶标途径和抑制蛋白酶体介导的蛋白水解来实现的 。这些分子靶点和途径对于维持肌肉质量和促进肌肉生长至关重要。

相似化合物的比较

Comparison with Structurally Similar Compounds

Leucine and Its Hydroxylated Derivatives

- Standard Leucine: A branched-chain amino acid (BCAA) critical for muscle protein synthesis via mTOR activation . Unlike 3-hydroxy leucine, it lacks hydroxyl groups, limiting its ability to form hydrogen bonds in enzymatic interactions.

- β-Hydroxy β-Methylbutyrate (HMB): A leucine metabolite with a hydroxyl group at the β-carbon.

- 18-Hydroxy Leucine : An analog that disrupts signal recognition particle (SRP) binding to ribosomes, inhibiting protein translocation. The hydroxylation position (C18 vs. C3) determines its antagonistic effects compared to 3-hydroxy leucine .

Table 1: Key Structural and Functional Differences

3-Hydroxy Fatty Acids and Acylated Compounds

- 3-Hydroxy C9:0 Fatty Acid: Exhibits lower cytotoxicity (43% metabolic activity reduction at 1 mM) compared to non-hydroxylated C9:0 (73% reduction), suggesting hydroxylation mitigates toxicity. This contrasts with 3-hydroxy leucine’s role in enhancing target binding .

- Icosalides : Fungal lipopeptides incorporating 3-hydroxy acid residues. The stereochemistry (D vs. L) of leucine derivatives in icosalides (e.g., icosalide A1) dramatically affects bioactivity, underscoring the importance of hydroxyl group placement and chirality .

Kinase Inhibitors with 3-Hydroxy Modifications

3-Hydroxy leucine derivatives demonstrate superior kinase inhibitory activity due to hydrogen bonding:

- Compound 3e (3-hydroxy-substituted): Binds to GSK-3β via three hydrogen bonds (Asn200, Arg141, Val135), achieving nanomolar IC₅₀ values.

- Compound 4c (3-hydroxy with phenyl ring) : Retains high affinity for CDK5/GSK-3β (IC₅₀ < 1 µM), unlike benzyloxy or fluoro derivatives .

Table 2: Kinase Inhibition Profiles of 3-Hydroxy vs. Non-Hydroxy Compounds

Amino Acid Substitutions in Peptides

- Valine vs. Leucine in Cyanobacterial Peptides: Substituting leucine with valine alters peptide stability and receptor binding, highlighting how even minor structural changes (e.g., hydroxylation) impact function .

- Cryptococcal 3-Hydroxy Fatty Acids: Not metabolized by host cells, suggesting 3-hydroxy leucine derivatives might evade degradation, prolonging therapeutic effects .

生物活性

3-Hydroxy-leucine, a metabolite of leucine, has garnered significant attention in the field of nutritional biochemistry and exercise physiology due to its potential biological activities. This article explores the compound's mechanisms of action, effects on muscle protein synthesis, metabolic health, and its therapeutic implications.

Overview of 3-Hydroxy-Leucine

3-Hydroxy-leucine (HMB) is derived from the branched-chain amino acid leucine and plays a crucial role in muscle metabolism. It is primarily recognized for its ability to enhance protein synthesis and reduce muscle breakdown. HMB is often studied in the context of exercise recovery, muscle wasting diseases, and metabolic disorders.

HMB exerts its biological effects through several key pathways:

- mTOR Pathway Activation : HMB activates the mechanistic target of rapamycin (mTOR) signaling pathway, which is essential for protein synthesis. Studies have shown that HMB significantly increases mTOR phosphorylation, leading to enhanced protein synthesis in muscle cells .

- Reduction of Protein Breakdown : HMB has been found to decrease muscle protein breakdown by inhibiting the proteolytic pathways. This effect is particularly beneficial in conditions associated with muscle wasting .

- Enhancement of Lipid Metabolism : Research indicates that HMB promotes fatty acid oxidation and prevents lipid accumulation in skeletal muscles by activating AMP-activated protein kinase (AMPK) .

Muscle Protein Synthesis

A comparative study examined the effects of HMB versus leucine on muscle protein synthesis (MPS). The results indicated that while both compounds stimulate MPS, HMB's effects were more pronounced. Specifically, HMB supplementation led to a 70% increase in MPS compared to a 110% increase with leucine alone .

Case Studies

- Resistance Training Recovery : In a clinical trial involving resistance-trained individuals, participants who supplemented with HMB showed significantly lower levels of muscle damage markers post-exercise compared to those who did not supplement. This suggests that HMB may aid in recovery after intense physical activity .

- Elderly Population : A study focusing on older adults revealed that HMB supplementation improved muscle mass and strength, indicating its potential as a therapeutic agent for sarcopenia (age-related muscle loss) .

Data Table: Summary of Key Studies on 3-Hydroxy-Leucine

常见问题

Basic Research Questions

Q. What are the established synthetic pathways for 3-hydroxy leucine, and how can researchers optimize yield and purity in laboratory settings?

- Methodological Answer : Synthesis typically involves microbial pathways (e.g., engineered bacterial strains) or chemical methods like hydroxylation of leucine precursors. Optimization requires iterative adjustments to reaction conditions (pH, temperature, cofactor availability) and strain engineering for microbial systems. Analytical techniques such as HPLC and mass spectrometry are critical for purity validation . Experimental protocols should follow guidelines for reproducibility, including detailed documentation of reaction parameters and strain genotypes .

Q. Which analytical techniques are most reliable for characterizing 3-hydroxy leucine in complex biological matrices?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation, while High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) quantifies purity and detects impurities. Researchers should validate methods using certified reference standards and include internal controls (e.g., spiked samples) to ensure accuracy. Data presentation must comply with journal standards, emphasizing clarity and statistical rigor .

Q. What is the metabolic role of 3-hydroxy leucine in mammalian systems, and how can its effects be modeled experimentally?

- Methodological Answer : In metabolic studies, 3-hydroxy leucine may act as a substrate or inhibitor in amino acid catabolism pathways. Rodent models or in vitro cell cultures (e.g., hepatocytes) are common experimental systems. Researchers should design dose-response experiments, measure biomarkers (e.g., ATP levels, enzyme activity), and use isotopic labeling to track metabolic flux. Ethical approval is mandatory for animal studies, with protocols adhering to institutional guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 3-hydroxy leucine across studies?

- Methodological Answer : Contradictions often arise from methodological variability (e.g., assay conditions, model systems). Researchers should conduct systematic meta-analyses, comparing variables like concentration ranges, cell types, and endpoint measurements. Frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) help evaluate study design quality. Replication studies with standardized protocols are critical to validate claims .

Q. What experimental design challenges arise when studying 3-hydroxy leucine in microbial systems, and how can they be mitigated?

- Methodological Answer : Challenges include bacterial strain auxotrophy (e.g., leucine dependency) and unintended metabolic byproducts. Solutions involve genetic engineering (e.g., knockout/knock-in mutations) and supplementation strategies. Researchers must document growth conditions (media composition, inducer timing) and validate strain stability via genomic sequencing. Pilot studies are recommended to refine protocols before large-scale experiments .

Q. How should ethical considerations shape in vivo studies involving 3-hydroxy leucine administration?

- Methodological Answer : Ethical frameworks require justification of animal use (3Rs: Replacement, Reduction, Refinement) and transparency in adverse event reporting. For human cell lines, informed consent and data anonymization are mandatory. Researchers must address potential conflicts of interest and disclose funding sources in publications .

Methodological and Interdisciplinary Questions

Q. What interdisciplinary approaches enhance the study of 3-hydroxy leucine’s biochemical interactions?

- Methodological Answer : Combining synthetic biology (e.g., pathway engineering) with metabolomics allows for dynamic profiling of 3-hydroxy leucine’s effects. Computational modeling (e.g., molecular dynamics simulations) predicts binding affinities to enzymes like dehydrogenases. Collaboration across chemistry, biology, and data science ensures robust hypothesis testing .

Q. How can researchers validate the biological activity of 3-hydroxy leucine using high-throughput screening assays?

- Methodological Answer : Use enzyme-linked assays (e.g., NADH/NAD+ quantification for dehydrogenase activity) with positive/negative controls. Dose-response curves and IC50/EC50 calculations are essential. For cell-based assays, employ CRISPR-edited cell lines to isolate target pathways. Data must be statistically analyzed (e.g., ANOVA) and include error margins .

Q. Literature and Reproducibility

Q. What strategies identify gaps in the literature on 3-hydroxy leucine, and how can they inform novel research questions?

- Methodological Answer : Systematic reviews using databases (PubMed, SciFinder) with keywords like “3-hydroxy leucine metabolism” or “synthetic pathways” highlight understudied areas. Citation mapping tools (e.g., VOSviewer) reveal connectivity between studies. Researchers should prioritize questions addressing mechanistic unknowns or therapeutic potential, aligning with FINER criteria .

Q. How can reproducibility of 3-hydroxy leucine studies be improved in academic research?

- Methodological Answer : Detailed protocols (e.g., STAR Methods) must include raw data, reagent lot numbers, and instrument settings. Open-access repositories (e.g., Zenodo) host datasets and code for independent verification. Collaborative networks (e.g., multi-lab replication initiatives) reduce bias and enhance credibility .

属性

IUPAC Name |

(2S)-2-amino-3-hydroxy-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-3(2)5(8)4(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t4-,5?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAYJDMWJYCTABM-ROLXFIACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C([C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5817-22-1, 6645-45-0 | |

| Record name | beta-Hydroxyleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005817221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Hydroxyleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006645450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。